Welcome to the BenchChem Online Store!
molecular formula C15H18O3 B8597089 2,2-Diethyl-6-hydroxy-4,5-dimethyl-1H-indene-1,3(2H)-dione CAS No. 57296-36-3

2,2-Diethyl-6-hydroxy-4,5-dimethyl-1H-indene-1,3(2H)-dione

Cat. No. B8597089
M. Wt: 246.30 g/mol
InChI Key: WAVATIINWMDKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03976681

Procedure details

A mixture of 2,2-diethyl-4,5-dimethyl-6-methoxy-indan-1,3-dione (5.5 g., 0.021 mole) and pyridine hydrochloride (50 g.) is heated at 180°C. for six hours then poured into water (1 l) affording 4.0 g. of 2,2-diethyl-4,5-dimethyl-6-hydroxy-indan-1,3-dione which melts at 141°-142°C. after recrystallization from methanol-water.
Name
2,2-diethyl-4,5-dimethyl-6-methoxy-indan-1,3-dione
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH2:18][CH3:19])[C:11](=[O:12])[C:10]2[C:5](=[CH:6][C:7]([O:15]C)=[C:8]([CH3:14])[C:9]=2[CH3:13])[C:4]1=[O:17])[CH3:2].Cl.N1C=CC=CC=1>O>[CH2:18]([C:3]1([CH2:1][CH3:2])[C:11](=[O:12])[C:10]2[C:5](=[CH:6][C:7]([OH:15])=[C:8]([CH3:14])[C:9]=2[CH3:13])[C:4]1=[O:17])[CH3:19] |f:1.2|

Inputs

Step One
Name
2,2-diethyl-4,5-dimethyl-6-methoxy-indan-1,3-dione
Quantity
5.5 g
Type
reactant
Smiles
C(C)C1(C(C2=CC(=C(C(=C2C1=O)C)C)OC)=O)CC
Name
Quantity
50 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
affording 4.0 g
CUSTOM
Type
CUSTOM
Details
of 2,2-diethyl-4,5-dimethyl-6-hydroxy-indan-1,3-dione which melts at 141°-142°C. after recrystallization from methanol-water

Outcomes

Product
Name
Type
Smiles
C(C)C1(C(C2=CC(=C(C(=C2C1=O)C)C)O)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.